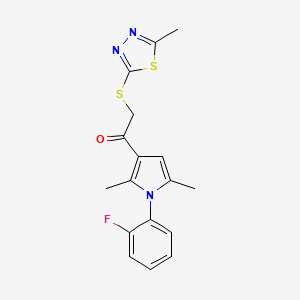

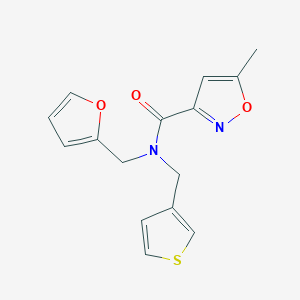

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, also known as FMISO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoxazole derivatives and has been found to have unique properties that make it a valuable tool for studying various physiological and biochemical processes.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Fungicides

Research into positional isomers of aromatic heterocyclic carboxamides, which include compounds structurally related to N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, has demonstrated their fungicidal activity. These studies reveal that specific structural configurations can significantly impact the effectiveness against targets like gray mold, providing a foundation for developing more efficient fungicides. Such insights are crucial for agricultural chemistry and the development of new crop protection agents (Banba, Yoshikawa, & Katsuta, 2013).

Synthesis and Reactivity of Heterocyclic Compounds

The synthesis and reactivity of compounds containing furan and thiophene units, akin to N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, have been extensively studied. These investigations provide valuable information on how such compounds can be synthesized and modified, which is essential for developing new materials, pharmaceuticals, and agrochemicals. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into various heterocyclic compounds highlights the versatility and potential applications of these chemical frameworks in creating novel compounds with specific properties (Aleksandrov & El’chaninov, 2017).

Advanced Organic Synthesis Techniques

Research on palladium-catalyzed condensation reactions involving compounds with furan moieties indicates the potential for innovative synthesis methods that could be applicable to N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. These methods enable the formation of complex structures under mild conditions, which is highly beneficial for synthesizing pharmaceuticals and other organic compounds with intricate architectures (Lu, Wu, & Yoshikai, 2014).

Antiprotozoal Activities

The structural analogues of furan and isoxazole derivatives have been explored for their antiprotozoal activities. Studies on dicationic 3,5-diphenylisoxazoles, for example, have shown significant potential against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting that similar compounds might also exhibit valuable biological activities. This research opens avenues for developing new treatments for protozoal infections, contributing to the fields of medicinal chemistry and tropical medicine (Patrick et al., 2007).

Chemoselective Protection of Aldehydes

The chemoselective protection of heteroaromatic aldehydes, including those related to N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, highlights innovative approaches to organic synthesis. These methods enable selective reactions in the presence of sensitive functional groups, facilitating the synthesis of complex organic molecules for pharmaceuticals and materials science (Carpenter & Chadwick, 1985).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-7-14(16-20-11)15(18)17(8-12-4-6-21-10-12)9-13-3-2-5-19-13/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOZBRFYUJKOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)

![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)

![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)

![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)